molecular formula C9H13F4NO3 B2573740 (2E)-2-Fluoro-2-piperidin-3-ylideneethanol;2,2,2-trifluoroacetic acid CAS No. 1160945-76-5

(2E)-2-Fluoro-2-piperidin-3-ylideneethanol;2,2,2-trifluoroacetic acid

Cat. No.: B2573740
CAS No.: 1160945-76-5
M. Wt: 259.201
InChI Key: BTWUJCHMMRDPNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-Fluoro-2-piperidin-3-ylideneethanol;2,2,2-trifluoroacetic acid is a chemical compound with the molecular formula C9H13F4NO3. This compound is notable for its unique structure, which includes a fluorinated piperidine ring and a trifluoroacetic acid moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-Fluoro-2-piperidin-3-ylideneethanol;2,2,2-trifluoroacetic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Formation of the Ylidene Group: The ylidene group is introduced through a condensation reaction with an aldehyde or ketone.

    Addition of the Trifluoroacetic Acid Moiety: This step involves the reaction of the intermediate compound with trifluoroacetic anhydride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-Fluoro-2-piperidin-3-ylideneethanol;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(2E)-2-Fluoro-2-piperidin-3-ylideneethanol;2,2,2-trifluoroacetic acid is used in various fields of scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of (2E)-2-Fluoro-2-piperidin-3-ylideneethanol;2,2,2-trifluoroacetic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, while the piperidine ring provides structural stability. The trifluoroacetic acid moiety can influence the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropiperidine: Lacks the ylidene and trifluoroacetic acid groups, making it less reactive.

    2,2,2-Trifluoroethanol: Contains the trifluoroacetic acid moiety but lacks the piperidine ring.

    Piperidine-3-ylideneethanol: Similar structure but without fluorine atoms, resulting in different chemical properties.

Uniqueness

(2E)-2-Fluoro-2-piperidin-3-ylideneethanol;2,2,2-trifluoroacetic acid is unique due to its combination of a fluorinated piperidine ring and a trifluoroacetic acid moiety. This combination imparts distinct chemical properties, such as increased reactivity and binding affinity, making it valuable for various scientific applications.

Properties

IUPAC Name

(2E)-2-fluoro-2-piperidin-3-ylideneethanol;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FNO.C2HF3O2/c8-7(5-10)6-2-1-3-9-4-6;3-2(4,5)1(6)7/h9-10H,1-5H2;(H,6,7)/b7-6+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWUJCHMMRDPNQ-UHDJGPCESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(CO)F)CNC1.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C(/CO)\F)/CNC1.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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